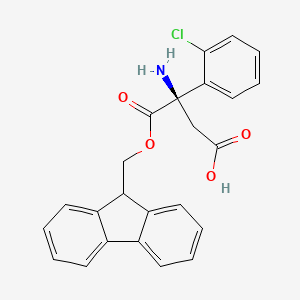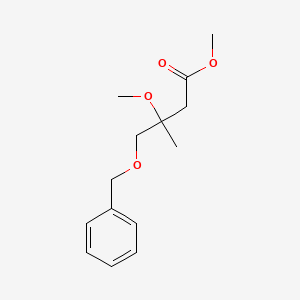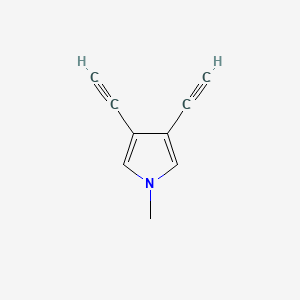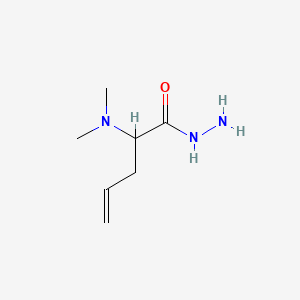![molecular formula C5H10FeO5 B13836026 FER pentacarbonyle [French]](/img/structure/B13836026.png)
FER pentacarbonyle [French]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacarbonyle de fer, also known as iron pentacarbonyl, is a chemical compound with the formula Fe(CO)₅. Under standard conditions, it is a straw-colored liquid with a pungent odor. This compound is highly toxic and flammable, and it is used as a precursor to various iron compounds .
Preparation Methods
Pentacarbonyle de fer is typically prepared by the reaction of finely divided iron with carbon monoxide. This reaction is carried out under high pressure and moderate temperature conditions. The process can be summarized as follows: [ \text{Fe} + 5 \text{CO} \rightarrow \text{Fe(CO)}_5 ]
In industrial settings, the Mond process is often employed. This involves the carbonylation of iron present in nickel matte at high pressure (around 70 bar) and elevated temperatures (approximately 170°C) .
Chemical Reactions Analysis
Pentacarbonyle de fer undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron oxides and carbon dioxide.
Reduction: It can be reduced to metallic iron and carbon monoxide.
Substitution: The carbonyl ligands can be substituted by other ligands such as phosphines, amines, and halides.
Common reagents used in these reactions include oxygen, hydrogen, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentacarbonyle de fer has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing various iron-containing compounds.
Biology: It is used in studies involving iron metabolism and transport.
Industry: It is used as an anti-knock agent in gasoline and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of pentacarbonyle de fer involves the release of carbon monoxide and iron upon decomposition. The carbon monoxide can bind to hemoglobin, preventing oxygen transport in the blood, which is the basis of its toxicity. The iron released can participate in various biochemical reactions, affecting cellular processes .
Comparison with Similar Compounds
Pentacarbonyle de fer is unique due to its high volatility and the ability to form various iron-containing compounds. Similar compounds include:
- Chromium hexacarbonyl (Cr(CO)₆)
- Molybdenum hexacarbonyl (Mo(CO)₆)
- Tungsten hexacarbonyl (W(CO)₆)
- Nickel tetracarbonyl (Ni(CO)₄)
These compounds share similar properties, such as being metal carbonyls with high volatility and toxicity. pentacarbonyle de fer is distinct in its specific applications and reactivity .
Properties
IUPAC Name |
formaldehyde;iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CH2O.Fe/c5*1-2;/h5*1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDQZMFCMIYXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C=O.C=O.C=O.C=O.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FeO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)




![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)

![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)





![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
